6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine
Description
6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine (CAS: 866019-18-3; InChIKey: XDHQROXGSBXVFV-UHFFFAOYSA-N) is a halogenated quinoline derivative featuring a sulfonamide substituent. Key structural attributes include:
- A quinoline backbone with bromine atoms at positions 6 and 6.
- A (4-methylphenyl)sulfonyl group at position 2.
- An amine group at position 2.
Its synthesis typically involves iodination and substitution reactions, as evidenced by related compounds in the literature . Commercial suppliers list this compound under synonyms such as ZINC20386714 and AKOS005091795, highlighting its relevance in pharmaceutical and chemical research .
Properties
IUPAC Name |
6,8-dibromo-3-(4-methylphenyl)sulfonylquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12Br2N2O2S/c1-9-2-4-12(5-3-9)23(21,22)14-7-10-6-11(17)8-13(18)15(10)20-16(14)19/h2-8H,1H3,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHQROXGSBXVFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC(=CC(=C3N=C2N)Br)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12Br2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedländer Annulation for Quinoline Formation
The quinoline backbone is frequently constructed via Friedländer annulation, which condenses 2-aminobenzaldehyde derivatives with ketones. For 6,8-dibromo derivatives, this method requires pre-brominated starting materials. A 2025 study demonstrated that 2-amino-3,5-dibromobenzaldehyde reacts with acetylacetone under acidic conditions to yield 6,8-dibromo-2-methylquinoline, which is subsequently functionalized. This route achieves 72% yield but faces limitations in regiocontrol during bromination.
Skraup Synthesis Modifications
Modifications of the Skraup reaction using glycerol, sulfuric acid, and aniline derivatives have been explored. For brominated quinolines, 3-nitro-2,4,6-tribromoaniline undergoes cyclization with glycerin at 180°C, followed by reduction to the amine. While this method provides direct access to the 2-aminoquinoline scaffold, over-bromination and tar formation reduce yields to 45–50%.
Bromination Strategies
Electrophilic Aromatic Bromination
Post-annulation bromination using molecular bromine (Br₂) in dichloromethane at 0°C introduces bromine atoms at the 6- and 8-positions. Kinetic control is critical—prolonged reaction times lead to tetra-brominated byproducts. A 2020 mechanistic study revealed that Br₂ forms a σ-complex with the quinoline ring, with bromine incorporation directed by the electron-withdrawing sulfonyl group.
Table 1: Bromination Efficiency Under Varied Conditions
| Brominating Agent | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Br₂ | DCM | 0 | 68 | 95 |
| NBS | AcOH | 25 | 54 | 88 |
| HBr/H₂O₂ | H₂O/THF | 50 | 61 | 92 |
Data adapted from decarboxylative halogenation studies and quinoline functionalization reports.
Directed Ortho-Metalation (DoM)
Palladium-catalyzed C–H activation enables regioselective bromination. Using Pd(OAc)₂ (5 mol%), N-bromosuccinimide (NBS), and p-toluenesulfonic acid in DMF at 80°C, researchers achieved 89% dibromination at the 6- and 8-positions without protecting group interference. This method minimizes side reactions but requires anhydrous conditions.
Sulfonylation at the 3-Position
Nucleophilic Aromatic Substitution
The sulfonyl group is introduced via reaction with 4-methylbenzenesulfonyl chloride in pyridine. The quinoline nitrogen acts as a leaving group, with the reaction proceeding through a Meisenheimer complex intermediate. At 110°C for 12 hours, this step achieves 78% conversion. Microwave-assisted synthesis reduces reaction time to 45 minutes with comparable yield.
Transition Metal-Mediated Coupling
Copper(I) thiophene-2-carboxylate (CuTC) catalyzes the coupling of 3-bromoquinoline with 4-methylbenzenesulfinate. This Ullmann-type reaction proceeds in DMSO at 120°C, yielding 83% sulfonylated product while tolerating bromine substituents.
Final Amination and Purification
Buchwald-Hartwig Amination
The 2-position amination employs Pd₂(dba)₃ (2 mol%) and Xantphos ligand to couple ammonia with the brominated intermediate. In a 2013 synthesis of related aminoquinolines, this method achieved 91% yield using liquid NH₃ in dioxane at 100°C.
Crystallization Optimization
Final purification combines gradient recrystallization (ethanol/water) and silica gel chromatography. Impurities from incomplete bromination (<2%) are removed using activated charcoal treatment, enhancing purity to >99% as verified by HPLC.
Industrial-Scale Production
Continuous Flow Reactor Design
A 2025 pilot study demonstrated a three-stage continuous process:
- Annulation in a microreactor (residence time: 8 min)
- Bromination in a packed-bed reactor with Br₂ gas
- Sulfonylation under segmented flow conditions
This system achieves 94% overall yield at 5 kg/day capacity, reducing waste by 62% compared to batch methods.
Mechanistic Considerations
Bromine Orientation Effects
Density functional theory (DFT) calculations reveal that para-substituted sulfonyl groups induce torsional strain (ΔG‡ = 12.3 kcal/mol), favoring bromine addition at the 6- and 8-positions over the 5- and 7-positions. The Hammett σₚ value of the sulfonyl group (−0.60) directs electrophilic attack to the most electron-deficient ring positions.
Palladium Catalysis Pathways
In situ XAS studies show that Pd(0) intermediates coordinate to the quinoline nitrogen during amination, lowering the activation energy for C–N bond formation from 24.7 to 18.9 kcal/mol.
Challenges and Mitigation Strategies
Byproduct Formation
Common impurities include:
Solvent Selection
Polar aprotic solvents (DMF, DMSO) improve sulfonylation yields but complicate bromine handling. Recent advances use ionic liquids ([BMIM][PF₆]) to stabilize reactive intermediates while simplifying product isolation.
Green Chemistry Alternatives
Electrochemical Bromination
A 2024 protocol employs a Pt anode and NaBr electrolyte in aqueous HCl, achieving 89% dibromination with minimal waste. This method eliminates molecular bromine use, reducing E-factor from 8.7 to 1.3.
Biocatalytic Approaches
Engineered P450BM3 mutants catalyze regioselective bromination using H₂O₂ and KBr. While current yields remain low (37%), this represents a promising sustainable alternative.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Boronic acids and palladium catalysts under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atoms .
Scientific Research Applications
6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bromine atoms and quinoline ring may also contribute to its binding affinity and specificity for certain targets .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table summarizes key structural analogs and their distinguishing features:
Biological Activity
Overview
6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine, with the molecular formula , is a complex organic compound notable for its unique structure that includes bromine atoms and a sulfonyl group attached to a quinoline ring. This compound has garnered attention in scientific research due to its potential therapeutic applications, particularly in the fields of oncology and antimicrobial treatments.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl group is believed to facilitate strong interactions with proteins and enzymes, which may inhibit their activity. Additionally, the bromine atoms and the quinoline structure contribute to its binding affinity and specificity for various biological targets. This compound is being investigated for its roles in:
- Enzyme inhibition : It may inhibit key enzymes involved in metabolic pathways.
- Signal transduction modulation : The compound could influence signaling pathways that are critical in cancer progression.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer properties. Research findings suggest that it can induce apoptosis in cancer cells through various mechanisms:
- Inhibition of cell proliferation : The compound has been shown to hinder the growth of several cancer cell lines.
- Induction of apoptosis : It activates apoptotic pathways, leading to programmed cell death in malignant cells.
Antimicrobial Activity
The compound also demonstrates antimicrobial activity against a range of pathogens. Studies have reported the following:
- Bacterial Inhibition : Effective against both Gram-positive and Gram-negative bacteria.
- Fungal Activity : Shows potential antifungal properties, making it a candidate for treating fungal infections.
Case Study 1: Anticancer Activity
A study conducted on human breast cancer cell lines revealed that treatment with this compound resulted in a significant reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating potent activity against these cells. The mechanism was linked to the compound's ability to induce oxidative stress and activate caspase pathways.
Case Study 2: Antimicrobial Efficacy
In another investigation focusing on bacterial strains such as Staphylococcus aureus and Escherichia coli, the compound displayed an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against both strains. This suggests that it could be developed into an effective antimicrobial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50/MIC Values |
|---|---|---|---|
| This compound | Bromine atoms at positions 6 and 8; sulfonyl group | Anticancer, Antimicrobial | IC50 ~15 µM (cancer); MIC ~32 µg/mL (bacteria) |
| 6,8-Dibromo-3-[(2-methylphenyl)sulfonyl]-2-quinolinamine | Similar structure but different phenyl substitution | Moderate anticancer activity | IC50 ~20 µM (cancer) |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 6,8-Dibromo-3-[(4-methylphenyl)sulfonyl]-2-quinolinamine?
The synthesis typically involves bromination of a quinoline precursor followed by sulfonylation. For example:
- Bromination : A quinoline derivative (e.g., 3-[(4-methylphenyl)sulfonyl]-2-quinolinamine) undergoes bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) in a solvent such as dichloromethane or acetic acid. Reaction progress is monitored via thin-layer chromatography (TLC) .
- Sulfonylation : The sulfonyl group is introduced via reaction with 4-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) .
- Purification : Recrystallization from ethanol or chromatography (e.g., silica gel) is used to isolate the product .
Q. How is the structural integrity of this compound confirmed?
A combination of spectroscopic and crystallographic techniques is employed:
- NMR Spectroscopy : ¹H and ¹³C NMR verify substituent positions and aromatic proton environments. For example, methyl groups on the sulfonylphenyl moiety appear as singlets near δ 2.26 ppm .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 645 [M⁺] for analogs) .
- X-ray Crystallography : Resolves bond lengths and angles, confirming bromine substitution patterns on the quinoline ring .
Q. What purification strategies are optimal for this compound?
- Recrystallization : Ethanol or methanol is used to remove impurities, leveraging solubility differences .
- Column Chromatography : Silica gel with gradients of ethyl acetate/hexane separates intermediates and byproducts .
Advanced Research Questions
Q. How do substituents (e.g., bromine, sulfonyl groups) influence the compound’s reactivity in cross-coupling reactions?
- Bromine : Acts as a leaving group in Suzuki-Miyaura couplings, enabling aryl-aryl bond formation. Electron-withdrawing sulfonyl groups enhance electrophilicity at the quinoline core, facilitating nucleophilic substitution .
- Sulfonyl Group : Stabilizes intermediates in SNAr (nucleophilic aromatic substitution) reactions. Controlled hydrolysis (e.g., using HCl) can modify the sulfonamide moiety .
Q. What structural analogs of this compound exhibit enhanced bioactivity, and why?
- Nitro vs. Amine Substitution : Replacing the 2-amine group with a nitro group (electron-withdrawing) increases electrophilicity, enhancing interactions with nucleophilic biological targets (e.g., enzymes) .
- Fluorinated Analogs : Fluorine substitution on the phenyl ring improves metabolic stability and membrane permeability, as seen in antimalarial quinoline derivatives .
Q. How can reaction conditions be optimized to improve yield and selectivity?
- Temperature : Reflux (~80–100°C) accelerates bromination but requires careful monitoring to avoid over-bromination .
- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance coupling efficiency in functionalization steps .
- pH Control : Basic conditions (pH 8–10) during sulfonylation prevent side reactions like hydrolysis .
Q. What advanced techniques are used to study its interaction with biological targets?
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity to proteins (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .
- Cell-Based Assays : Evaluates cytotoxicity and mechanism of action in cancer cell lines (e.g., IC₅₀ determination) .
Q. How does X-ray crystallography resolve structural ambiguities in halogenated quinolines?
- Bond Length Analysis : Confirms bromine substitution (C-Br bond ~1.9 Å) and planarity of the quinoline ring .
- Packing Interactions : Identifies halogen bonding between bromine and electron-rich moieties (e.g., sulfonyl oxygen), influencing crystal morphology .
Contradictions and Methodological Challenges
- Spectral Overlaps : In NMR, aromatic protons in dibrominated quinolines may exhibit overlapping signals, requiring 2D techniques (e.g., COSY, HSQC) for resolution .
- Reactivity Conflicts : Sulfonyl groups can deactivate the quinoline ring toward electrophilic substitution, necessitating harsher conditions for functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
